Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886766-85-4 . It has a molecular weight of 290.41 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-19(11-10-18-15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 290.41 .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate and its derivatives are synthesized for various purposes, primarily as intermediates in the development of biologically active compounds. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been synthesized and characterized for their structural and biological properties (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).
Structural Analysis and Applications
The compound and its derivatives have been subjects of structural analysis to understand their chemical behavior and potential applications. For instance, a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared and analyzed for its novel chemistry, indicating a pharmacologically useful core (Ashwini Gumireddy, Kevin DeBoyace, Alexander Rupprecht, Mohit Gupta, Saloni Patel, P. Flaherty, P. Wildfong, 2021).
Pharmacological Importance
Several studies have focused on the pharmacological importance and potential applications of tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate derivatives. For instance, derivatives like tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate have been structurally analyzed and found to form specific conformations and intermolecular interactions, hinting at their potential biological activities (S. Anthal, V. Singh, N. Desai, D. B. Arunakumar, S. Sreenivasa, Kamni, R. Kant, 2018).
Corrosion Inhibition
Interestingly, some tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate derivatives have been studied for their corrosion inhibition properties. A novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed potential in protecting steel surfaces from corrosion, indicating a wide range of industrial applications (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-19(11-10-18-15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALJBZDWHRZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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